Superior Cytotoxicity of 1-Methylpyrazol-5-yl Scaffold Against Lung Cancer Cells Relative to Solamin
A 1-methylpyrazol-5-yl derivative demonstrated an 80-fold increase in cytotoxic potency against the NCI-H23 human lung adenocarcinoma cell line compared to the natural acetogenin solamin, a known antitumor compound [1]. This direct head-to-head comparison establishes the 1-methylpyrazol-5-yl motif as a privileged scaffold for enhancing anticancer activity.
| Evidence Dimension | Cytotoxicity potency against NCI-H23 lung cancer cells |
|---|---|
| Target Compound Data | 1-methylpyrazol-5-yl derivative: 80-fold higher potency than solamin |
| Comparator Or Baseline | Solamin (natural mono-THF acetogenin) |
| Quantified Difference | 80-fold increase in cytotoxicity |
| Conditions | In vitro cytotoxicity assay against NCI-H23 human lung adenocarcinoma cell line; tested among 39 tumor cell lines |
Why This Matters
This data directly supports procurement of the 1-methylpyrazol-5-yl scaffold for anticancer drug development, as it provides a quantified advantage over a known natural product lead.
- [1] Kojima N, Fushimi T, Maezaki N, Tanaka T, Yamori T. Synthesis of hybrid acetogenins, alpha,beta-unsaturated-gamma-lactone-free nitrogen-containing heterocyclic analogues, and their cytotoxicity against human cancer cell lines. Bioorg Med Chem Lett. 2008;18(5):1637-1641. PMID: 18243700. View Source
